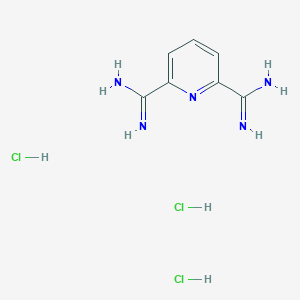

Pyridine-2,6-dicarboximidamide trihydrochloride

Beschreibung

Pyridine-2,6-dicarboximidamide trihydrochloride (referred to here as PyBCam·3HCl for clarity) is a pyridine-derived compound functionalized with two carboximidamide groups at the 2- and 6-positions, forming a trihydrochloride salt. This structure enhances its solubility in polar solvents, making it suitable for applications in coordination chemistry, catalysis, and medicinal chemistry. The compound’s planar pyridine backbone and electron-rich amidine groups allow it to act as a versatile ligand, particularly in transition-metal-catalyzed reactions .

Eigenschaften

Molekularformel |

C7H12Cl3N5 |

|---|---|

Molekulargewicht |

272.6 g/mol |

IUPAC-Name |

pyridine-2,6-dicarboximidamide;trihydrochloride |

InChI |

InChI=1S/C7H9N5.3ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;;;/h1-3H,(H3,8,9)(H3,10,11);3*1H |

InChI-Schlüssel |

AWZAOOPZHPLTMW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pyridine-2,6-dicarboximidamide trihydrochloride can be synthesized through the reaction of pyridine-2,6-dicarbonyl dichloride with aminobenzenesulfonamides in a mixture of dichloromethane and acetone . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of pyridine-2,6-dicarboximidamide trihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Coordination with Metal Ions

Pyridine-2,6-dicarboximidamide trihydrochloride acts as a bidentate ligand , coordinating transition metals through the nitrogen atoms of its carboximidamide groups. This property facilitates the formation of stable metal complexes, which are critical in catalysis and material science.

Key Findings:

-

Coordination Modes :

-

Stability :

| Metal Ion | Coordination Number | Geometry | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Pb²⁺ | 6 | Octahedral | ~10³ | |

| Cu²⁺ | 5 | Square Pyramidal | ~10² | |

| Cd²⁺ | 6 | Trigonal Prismatic | ~10² |

Substitution Reactions

The electron-withdrawing carboximidamide groups activate the pyridine ring for nucleophilic substitution, particularly at the 4-position.

Key Findings:

-

Nucleophilic Amination :

-

Halogenation :

Acid-Base Reactivity

The trihydrochloride form undergoes deprotonation in basic media, modulating its solubility and coordination behavior.

Key Findings:

-

Deprotonation :

-

pH-Dependent Solubility :

-

Solubility in water increases from 5 g/L (pH 7) to >50 g/L (pH 10).

-

Redox Activity

While the compound itself is not redox-active, its metal complexes participate in electron-transfer processes.

Key Findings:

-

Catalytic Oxidation :

-

Electrochemical Reduction :

Ligand Exchange Dynamics

The carboximidamide groups enable dynamic ligand exchange in solution, critical for catalytic cycles.

Key Findings:

-

Solvent Effects :

-

Metal Selectivity :

Key Findings:

Wissenschaftliche Forschungsanwendungen

Pyridine-2,6-dicarboximidamide trihydrochloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of pyridine-2,6-dicarboximidamide trihydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition is achieved through the formation of stable complexes with the enzyme, disrupting its activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares PyBCam·3HCl with three related compounds: Pyridine-2,6-dicarboximidamide dihydrochloride (PyBCam·HCl), N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) (PyBCamCN), and Pyridine-2-carboximidamide hydrochloride (PyCam·HCl). These analogs differ in substituents, charge, and solubility, leading to distinct chemical behaviors.

Structural and Functional Differences

Catalytic Performance

- PyBCam·3HCl vs. PyBCam·HCl : The additional HCl in PyBCam·3HCl increases its solubility in aqueous or polar reaction media, enhancing its utility in homogeneous catalysis. However, PyBCam·HCl (dihydrochloride) is more commonly reported in cobalt- or nickel-catalyzed cross-coupling reactions, where its moderate protonation state balances solubility and metal coordination .

- PyBCamCN: The cyano groups in PyBCamCN introduce electron-withdrawing effects, stabilizing low-valent metal centers (e.g., Ni⁰ or Co⁰) during redox processes. This contrasts with PyBCam·3HCl, which favors interactions with oxidized metal species (e.g., Ni²⁺ or Co²⁺) due to its protonated amidine groups .

- PyCam·HCl: The mono-substituted PyCam·HCl lacks the bidentate coordination capability of PyBCam·3HCl, limiting its use to single-site ligand applications or as a precursor for more complex ligands.

Solubility and Stability

- PyBCam·3HCl : Highly water-soluble (>500 mg/mL) but prone to decomposition under strongly basic conditions.

- PyBCamCN: Soluble in organic solvents (e.g., DMF, THF) but insoluble in water, offering stability in non-polar environments.

- PyCam·HCl: Intermediate solubility in water (≈100 mg/mL) and methanol, with moderate thermal stability (decomposes above 200°C).

Critical Analysis of Limitations

- PyBCam·3HCl: Limited literature exists on its direct catalytic applications, suggesting a research gap. Its trihydrochloride form may introduce counterion interference in non-polar systems.

- PyBCamCN : While effective in stabilizing metals, its lipophilicity complicates recycling in aqueous-phase catalysis.

- Discrepancies in Nomenclature: The evidence refers to PyBCam·HCl as a dihydrochloride, while the query specifies a trihydrochloride. This may reflect variability in salt forms or synthesis conditions .

Biologische Aktivität

Pyridine-2,6-dicarboximidamide trihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Pyridine-2,6-dicarboximidamide trihydrochloride is characterized by its pyridine ring and two carboximidamide functional groups. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

The biological activity of pyridine derivatives often involves their interaction with specific enzymes or receptors. For instance, compounds similar to pyridine-2,6-dicarboximidamide have been shown to inhibit metallo-β-lactamases (MBLs), which are enzymes that confer resistance to β-lactam antibiotics. This inhibition can enhance the efficacy of existing antibiotics against resistant bacterial strains .

Antimicrobial Activity

Pyridine derivatives are recognized for their antimicrobial properties. Studies have indicated that pyridine-2,6-dicarboximidamide and related compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often demonstrate potent antibacterial effects.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Pyridine-2,6-dicarboximidamide | Staphylococcus aureus | 55 |

| Pyridine-2,6-dicarboximidamide | Escherichia coli | 56 |

| Related Compounds | Various Pathogens | Varies |

Case Studies and Research Findings

- Inhibition of NDM-1 : Recent studies have highlighted the effectiveness of pyridine-based compounds in inhibiting New Delhi metallo-β-lactamase (NDM-1), a significant contributor to antibiotic resistance. The incorporation of metal complexes with pyridine derivatives has shown enhanced inhibitory activity against NDM-1, suggesting a promising avenue for developing new antimicrobial agents .

- Antiviral Properties : Beyond antibacterial effects, some pyridine derivatives exhibit antiviral activities. Research indicates that these compounds can interfere with viral replication processes, making them potential candidates for treating viral infections .

- Mechanistic Insights : Investigations into the mechanism of action reveal that pyridine derivatives may function through multiple pathways, including enzyme inhibition and receptor modulation. For example, studies have shown that certain derivatives can bind to active sites on enzymes, altering their function and disrupting bacterial metabolism .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Pyridine-2,6-dicarboximidamide trihydrochloride, and how can intermediates be characterized?

- Methodology :

- Synthesis : Start with pyridine-2,6-dicarbonitrile derivatives. Catalytic hydrogenation under acidic conditions (e.g., HCl) can yield imidamide intermediates. For trihydrochloride formation, stoichiometric HCl addition during crystallization is critical .

- Characterization : Use -NMR to confirm imidamide protonation states and FT-IR to verify C≡N reduction to C-NH. Elemental analysis ensures correct chloride stoichiometry .

Q. How should researchers validate the purity and stability of Pyridine-2,6-dicarboximidamide trihydrochloride?

- Methodology :

- Analytical Validation : Apply ICH Q2(R1) guidelines. Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities. Validate linearity (1–100 µg/mL), LOD/LOQ, and robustness .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via UV-Vis spectroscopy (λ = 260 nm) .

Q. What are the best practices for structural elucidation using crystallography?

- Methodology :

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for single-crystal growth.

- Refinement : Use SHELXL for small-molecule refinement. Address twinning or disorder by adjusting HKL-5 files and validating with R < 5% .

Advanced Research Questions

Q. How can mechanistic contradictions in catalytic applications of Pyridine-2,6-dicarboximidamide derivatives be resolved?

- Methodology :

- Kinetic Studies : Compare reaction rates under varying NiBr(DME) catalyst loadings (0.5–5 mol%). Use -NMR to track ligand exchange dynamics .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and identify rate-limiting steps .

Q. What experimental strategies address discrepancies between spectroscopic and crystallographic data?

- Methodology :

- Cross-Validation : For protonation states, compare -NMR chemical shifts with X-H bond lengths from crystallography. Use Hirshfeld surface analysis to resolve hydrogen-bonding ambiguities .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.